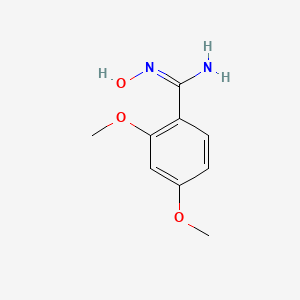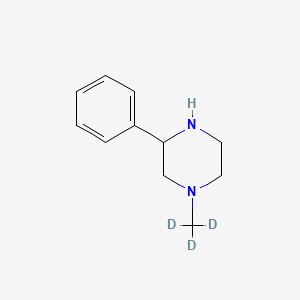
Acridin-4-ylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-Acridin-4-yl-methylamine is a chemical compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry, material sciences, and photophysics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C-Acridin-4-yl-methylamine typically involves the reaction of acridine derivatives with appropriate amine reagents. One common method includes the Ullmann condensation of 2,4-dichlorobenzoic acid with 4-methoxyaniline, followed by cyclization in the presence of phosphorus oxychloride (POCl₃) to yield 6,9-dichloro-2-methoxyacridine. This intermediate is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of hydrochloric acid (HCl) to form the desired product .
Industrial Production Methods
Industrial production methods for C-Acridin-4-yl-methylamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
C-Acridin-4-yl-methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted acridine derivatives .
科学研究应用
C-Acridin-4-yl-methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies involving DNA and related enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent materials and as a component in organoelectronic devices
作用机制
The primary mechanism of action of C-Acridin-4-yl-methylamine involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment .
相似化合物的比较
Similar Compounds
Acridine: The parent compound, known for its wide range of applications in medicinal chemistry and material sciences.
Acridone: A functional analogue of acridine with similar applications but differing in its chemical structure.
Quinacrine: A derivative of acridine used as an antimalarial and anticancer agent.
Thiazacridine: Another derivative with potential anticancer properties.
Uniqueness
C-Acridin-4-yl-methylamine is unique due to its specific substitution pattern, which enhances its ability to intercalate DNA and its potential therapeutic applications. Its unique structure also allows for the development of fluorescent materials and organoelectronic devices .
属性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
acridin-4-ylmethanamine |
InChI |
InChI=1S/C14H12N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-8H,9,15H2 |
InChI 键 |
OSJVHCZPJUDEGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


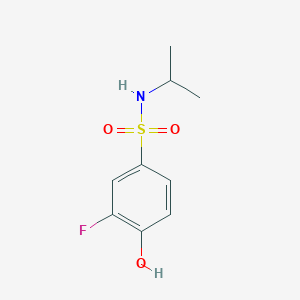
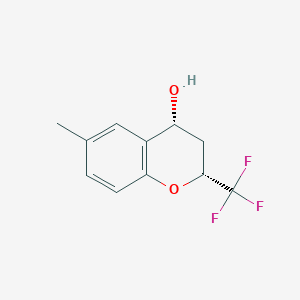
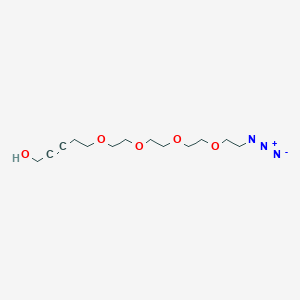
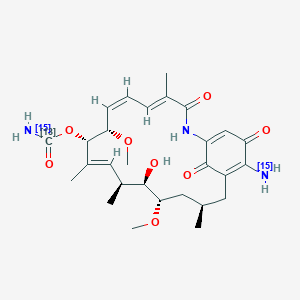
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)
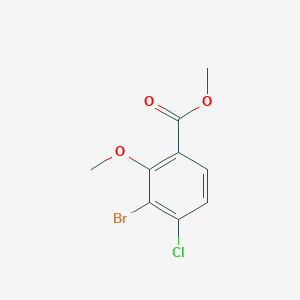
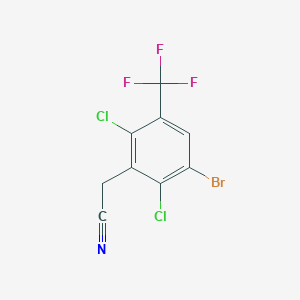
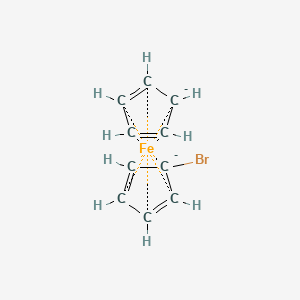
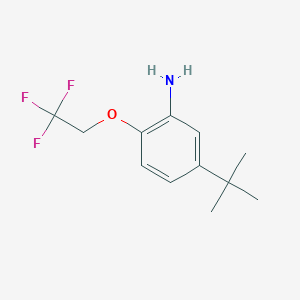
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
